molecular formula C7H10N4O2S B3137852 3-Guanidinobenzenesulfonamide CAS No. 4431-64-5

3-Guanidinobenzenesulfonamide

Cat. No. B3137852
CAS RN: 4431-64-5
M. Wt: 214.25 g/mol
InChI Key: JBXHYJJFLGCHBQ-UHFFFAOYSA-N
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Description

3-Guanidinobenzenesulfonamide is a chemical compound that is used in scientific research for its biological and physiological effects. It is a potent inhibitor of carbonic anhydrase enzymes and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Anticancer Agents

Benzenesulfonamide derivatives, such as 3-Guanidinobenzenesulfonamide, have been studied for their potential as anticancer agents . Changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia. The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH. Therefore, an overexpression of carbonic anhydrase IX (CA IX) genes was detected in many solid tumors . Accordingly, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Antimicrobial Agents

In addition to their potential as anticancer agents, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . The inhibition of one or more Carbonic Anhydrases (CAs) present in bacteria was reported to interfere with bacterial growth .

Inhibitors of Carbonic Anhydrase IX

The benzenesulfonamide derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (as MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A . Some compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

Inducers of Apoptosis

Some benzenesulfonamide derivatives were able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent by 22 fold as compared with control .

Kinase Inhibitors

Benzenesulfonamide analogs were identified as kinase inhibitors possessing promising anticancer properties . Their inhibitory activities in TrkA overexpressing cells, U87 and MEF cells were investigated .

Drug Likeness Property

ADMET profiling was also performed for all compounds to calculate the drug likeness property . Appropriate QSAR models were developed for studying structure–activity relationships .

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which 3-guanidinobenzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase . These enzymes play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial drugs .

Mode of Action

Sulfonamides, including 3-Guanidinobenzenesulfonamide, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthase, they prevent PABA from accessing the site, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 3-Guanidinobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthase, 3-Guanidinobenzenesulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption in the pathway leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and the growth and survival of bacteria .

Result of Action

The primary result of the action of 3-Guanidinobenzenesulfonamide is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for bacterial survival, 3-Guanidinobenzenesulfonamide effectively halts the growth of bacteria .

properties

IUPAC Name

2-(3-sulfamoylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c8-7(9)11-5-2-1-3-6(4-5)14(10,12)13/h1-4H,(H4,8,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXHYJJFLGCHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Guanidinobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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